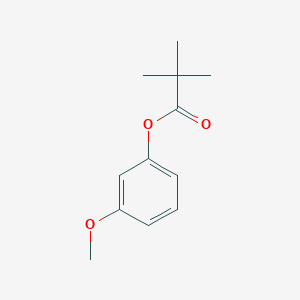

(3-Methoxyphenyl) 2,2-dimethylpropanoate

説明

BenchChem offers high-quality (3-Methoxyphenyl) 2,2-dimethylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Methoxyphenyl) 2,2-dimethylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C12H16O3 |

|---|---|

分子量 |

208.25 g/mol |

IUPAC名 |

(3-methoxyphenyl) 2,2-dimethylpropanoate |

InChI |

InChI=1S/C12H16O3/c1-12(2,3)11(13)15-10-7-5-6-9(8-10)14-4/h5-8H,1-4H3 |

InChIキー |

YUQXEBAQVYUQHI-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)C(=O)OC1=CC=CC(=C1)OC |

製品の起源 |

United States |

The Enduring Stability of Aryl Pivalate Esters: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Aryl pivalate esters represent a cornerstone in modern organic chemistry and pharmaceutical sciences, valued for their remarkable thermodynamic stability. This technical guide provides an in-depth exploration of the core principles governing the stability of these esters, offering a valuable resource for researchers, scientists, and professionals in drug development. By dissecting the intricate interplay of steric and electronic effects, this document elucidates the causal factors behind their robust nature. Furthermore, it presents comprehensive, field-proven methodologies for the synthesis, purification, and, critically, the quantitative evaluation of their stability. This guide is designed not merely as a set of protocols but as a self-validating system of scientific inquiry, grounded in authoritative references and practical insights.

Introduction: The Pivalate Advantage

The pivaloyl group, a bulky tert-butyl carbonyl moiety, imparts exceptional stability to the ester linkage, particularly in the context of aryl esters. This stability is not a mere academic curiosity; it is a critical design element in a multitude of applications, from robust protecting groups in complex multi-step syntheses to meticulously engineered prodrugs that ensure targeted drug delivery and enhanced pharmacokinetic profiles. Understanding the thermodynamic underpinnings of this stability is paramount for any scientist seeking to harness the full potential of aryl pivalate esters. This guide will navigate the theoretical landscape and provide the practical tools necessary for the confident application and analysis of these versatile molecules.

The Pillars of Stability: Steric Hindrance and Electronic Effects

The thermodynamic stability of an ester is fundamentally determined by the energy difference between the ester itself and its hydrolysis products, a carboxylic acid and an alcohol (or phenol in the case of aryl esters). For aryl pivalate esters, two primary factors synergistically contribute to a large energy barrier for hydrolysis, rendering them significantly more stable than their less sterically encumbered counterparts (e.g., acetates or benzoates).

The Bulwark of Steric Hindrance

The most defining feature of the pivaloyl group is its immense steric bulk. The tert-butyl group effectively shields the electrophilic carbonyl carbon from nucleophilic attack, which is the initial and often rate-determining step in ester hydrolysis.[1] This steric shield operates in several key ways:

-

Restricted Access for Nucleophiles: The tetrahedral arrangement of the methyl groups on the tert-butyl substituent creates a formidable physical barrier, hindering the approach of water molecules or hydroxide ions to the carbonyl carbon.

-

Destabilization of the Tetrahedral Intermediate: The mechanism of ester hydrolysis proceeds through a tetrahedral intermediate. The formation of this intermediate from the trigonal planar ester requires a change in geometry that exacerbates steric crowding around the central carbon. This energetically unfavorable transition state significantly increases the activation energy of the hydrolysis reaction.[1][2]

The Subtle Influence of Electronic Effects

While steric hindrance is the dominant stabilizing factor, electronic effects also play a crucial role. The electron-donating nature of the tert-butyl group via hyperconjugation slightly destabilizes the ground state of the ester by increasing electron density on the already electron-rich carbonyl oxygen. However, this effect is generally considered to be of minor importance compared to the overwhelming steric effects.

The electronic nature of the aryl group, on the other hand, can significantly modulate the stability of the ester. Electron-withdrawing groups on the aromatic ring will make the phenolic oxygen a better leaving group, thus increasing the rate of hydrolysis. Conversely, electron-donating groups will decrease the rate of hydrolysis. This relationship can be quantified using Hammett plots, which correlate the rate constants of hydrolysis with the electronic properties of the substituents on the aryl ring.[3][4][5]

Synthesis and Purification of Aryl Pivalate Esters

The robust nature of aryl pivalate esters necessitates specific synthetic strategies to ensure efficient formation.

General Synthetic Protocol

A common and effective method for the synthesis of aryl pivalate esters involves the acylation of a phenol with pivaloyl chloride or pivalic anhydride in the presence of a base.

Step-by-Step Methodology:

-

Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired phenol (1.0 eq.) and a suitable base (1.1 - 1.5 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile). Commonly used bases include triethylamine, pyridine, or N,N-diisopropylethylamine. For less reactive phenols, a stronger, non-nucleophilic base like 2,6-lutidine may be employed.

-

Acylation: Cool the solution to 0 °C in an ice bath. Add pivaloyl chloride (1.1 eq.) dropwise to the stirred solution. The reaction is often exothermic.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aryl pivalate ester.

Quantitative Assessment of Thermodynamic Stability

A quantitative understanding of the stability of aryl pivalate esters is crucial for their effective application. This section details experimental protocols for determining their resistance to hydrolysis.

Kinetic Analysis of Hydrolysis

The thermodynamic stability of an ester is kinetically manifested as a slow rate of hydrolysis. The rate of hydrolysis can be monitored under acidic, basic, or neutral conditions.

Experimental Protocol for Base-Mediated Hydrolysis Kinetics:

This protocol utilizes UV-Vis spectrophotometry to monitor the formation of the phenolate ion, which often has a distinct and strong absorbance in the UV-Vis spectrum.

-

Stock Solution Preparation: Prepare a stock solution of the aryl pivalate ester of known concentration in a suitable organic solvent (e.g., acetonitrile or DMSO) that is miscible with the aqueous buffer.

-

Buffer Preparation: Prepare a series of aqueous buffers of known pH (e.g., phosphate or borate buffers). For base-mediated hydrolysis, a buffer with a pH in the range of 8-11 is typically used.

-

Kinetic Measurement:

-

Equilibrate the buffer solution to the desired temperature (e.g., 25 °C or 37 °C) in a quartz cuvette within a temperature-controlled UV-Vis spectrophotometer.

-

Initiate the reaction by injecting a small aliquot of the ester stock solution into the cuvette, ensuring rapid mixing. The final concentration of the ester should be such that the absorbance of the product falls within the linear range of the instrument.

-

Immediately begin recording the absorbance at the λmax of the resulting phenolate ion as a function of time.

-

-

Data Analysis: The observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation. By performing the experiment at different pH values, a pH-rate profile can be constructed to elucidate the mechanism of hydrolysis.

| Parameter | Description | Typical Value/Range |

| Ester Concentration | Initial concentration in the reaction mixture. | 10-100 µM |

| Buffer pH | The pH of the aqueous buffer solution. | 8 - 11 for base-mediated hydrolysis |

| Temperature | Reaction temperature. | 25 °C or 37 °C |

| λmax | Wavelength of maximum absorbance of the phenolate. | Varies depending on the aryl group |

| k_obs | Observed first-order rate constant. | Determined from the kinetic trace |

Hammett Analysis for Electronic Effects

To dissect the influence of electronic effects on the stability of aryl pivalate esters, a Hammett analysis can be performed. This involves synthesizing a series of aryl pivalate esters with different substituents on the aryl ring and measuring their rates of hydrolysis under identical conditions.

A plot of log(k/k₀) versus the Hammett substituent constant (σ) will yield a straight line, where k is the rate constant for the substituted ester and k₀ is the rate constant for the unsubstituted ester. The slope of this line is the reaction constant (ρ), which provides a quantitative measure of the sensitivity of the reaction to electronic effects. For the hydrolysis of aryl esters, a positive ρ value is expected, indicating that the reaction is accelerated by electron-withdrawing substituents.[5]

Applications in Drug Development and Organic Synthesis

The remarkable stability of aryl pivalate esters underpins their utility in several high-stakes applications.

Prodrug Design

In drug development, the pivalate ester can be used to mask a phenolic hydroxyl group of a drug molecule. This modification can enhance lipophilicity, improve membrane permeability, and protect the drug from premature metabolism. Once absorbed into the body, the ester is designed to be cleaved by endogenous esterases, releasing the active drug at the target site. The inherent stability of the pivalate ester allows for a slower, more controlled release of the parent drug, which can lead to an improved therapeutic window and patient compliance.

Protecting Groups in Organic Synthesis

The pivaloyl group is an excellent choice for protecting phenolic hydroxyl groups during multi-step organic syntheses. Its stability to a wide range of reaction conditions, including acidic and mildly basic media, as well as many oxidizing and reducing agents, makes it a highly orthogonal protecting group.[2] Deprotection can be achieved under more forcing basic conditions, such as with sodium hydroxide or potassium carbonate in methanol.[6]

Conclusion

The thermodynamic stability of aryl pivalate esters is a direct consequence of the profound steric hindrance imparted by the tert-butyl group, which effectively shields the carbonyl carbon from nucleophilic attack. This inherent stability, tunable by the electronic nature of the aryl substituent, makes these esters invaluable tools in both medicinal chemistry and complex organic synthesis. The experimental and analytical frameworks presented in this guide provide researchers with the necessary tools to rationally design, synthesize, and evaluate aryl pivalate esters for their specific applications. A thorough understanding and quantitative assessment of their stability are the keys to unlocking their full potential in the development of next-generation pharmaceuticals and innovative synthetic methodologies.

References

- Wade Jr., L. G. (2012). Organic Chemistry (8th ed.). Pearson.

-

Conn, J. B., Kistiakowsky, G. B., Roberts, R. M., & Smith, E. A. (1941). Heats of Organic Reactions. XIII. Heats of Hydrolysis of Some Acid Anhydrides. Journal of the American Chemical Society, 63(6), 1533–1537. [Link]

- McComb, R. E. (2026). Exploring the Steric Effects in Aryl Esters: Insights From Michigan State University Research.

- 12BL Experiment 5: Ester Hydrolysis. (n.d.). University of California, Santa Cruz.

- Keenan, S. L., Peterson, K. P., Peterson, K., & Jacobson, K. (n.d.). Determination of Hammett Equation Rho Constant for the Hydrolysis of p-Nitrophenyl Benzoate Esters.

- Macmillan Group. (2018). NT GM December 2018 unlayered.

- Quantitative Measurement of Substituent Effects on Chemical Reactivity. (2020). MSU Denver Sites.

- Conn, J. B., Kistiakowsky, G. B., Roberts, R. M., & Smith, E. A. (1941). Heats of Organic Reactions. XIII. Heats of Hydrolysis of Some Acid Anhydrides. Journal of the American Chemical Society.

- Johnson, C. D. (n.d.).

- Sari, M. E., Erturk, A. G., Koyuturk, A. E., & Bekdemir, Y. (n.d.). Hammett plots for the hydrolysis of compounds 1a-e, in the three...

- overcoming steric hindrance in pivaloyl chloride reactions. (n.d.). Benchchem.

- Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change M

- Experiment C: Hydrolysis of a Carboxylic Acid Ester. (n.d.). Vancouver Island University.

- Ester hydrolysis. (n.d.). In Wikipedia.

- Ester Synthesis Lab (Student Handout). (n.d.).

- Hydrolysis of Esters. (n.d.). University of Calgary.

- Bond Dissoci

- Luo, Y.-R. (2010).

- Pivalic Acid Esters, Pival

- Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. (n.d.). MDPI.

- hydrolysis of esters. (n.d.). Chemguide.

- Hydrolysis of Esters. (n.d.). University of Calgary.

- Cross-coupling of aryl pivalate esters and sulfonates with different... (n.d.).

- Bond Dissoci

- On the Computational Determination of the pK a of Some Arylboronic Acids. (n.d.). MDPI.

- Cooperative hydrolysis of aryl esters on functionalized membrane surfaces and in micellar solutions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- Steric inhibition of resonance: a revision and quantitative estimation on the basis of arom

- Preparation of alpha-pivaloyl-substituted acetic acid esters. (n.d.).

- T3: Bond Energies. (2020). Chemistry LibreTexts.

- Assessing the stability and reactivity of a new gener

- Order of thermodynamic stability of representative boronic esters. (n.d.).

- Periodic trends in bond dissociation energies. A theoretical study. (2005). PubMed.

- Pivalic acid. (n.d.). In Wikipedia.

- Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (n.d.).

- Methyl pival

- The calculated Gibbs free energy profile The reaction pathway of the arylation of vinyl pinacolboronates. (n.d.).

- The free energy change associated with the hydrolysis of the thiol ester bond of acetyl coenzyme A. (1955). PubMed.

- (PDF) Probing the molecular design of hyper-branched aryl polyesters towards lubricant applications. (2025).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pivalic Acid Esters, Pivalates [organic-chemistry.org]

- 3. datapdf.com [datapdf.com]

- 4. sites.msudenver.edu [sites.msudenver.edu]

- 5. assets.cambridge.org [assets.cambridge.org]

- 6. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

Technical Whitepaper: Optimized Synthesis and Utility of 3-Methoxyphenyl Pivalate

Topic: Literature Review on 3-Methoxyphenyl Pivalate Synthesis Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Methoxyphenyl pivalate (CAS: 21692-49-1) represents a critical structural motif in organic synthesis, serving primarily as a robust substrate for transition-metal-catalyzed C–H bond functionalization. Unlike simple acetates, the pivalate ester offers a unique combination of steric bulk (via the tert-butyl group) and electronic modulation (via the meta-methoxy substituent). This guide synthesizes the most reliable protocols for its preparation, validates the mechanistic underpinnings, and explores its utility as a directing group in modern drug discovery workflows.

Part 1: Chemical Context & Retrosynthetic Analysis

The synthesis of 3-methoxyphenyl pivalate is governed by the principles of nucleophilic acyl substitution. The target molecule consists of a phenol core activated by an electron-donating methoxy group at the meta position, esterified with a sterically demanding pivaloyl group.

Structural Considerations

-

Steric Bulk: The tert-butyl group prevents unwanted nucleophilic attack at the carbonyl carbon during subsequent transformations, making it more stable against hydrolysis than corresponding acetates.

-

Electronic Effects: The 3-methoxy group increases electron density on the aromatic ring, facilitating electrophilic aromatic substitution, while the pivalate group acts as a weak directing group (DG) for metals like Rh(III) and Pd(II).

Retrosynthetic Pathway

The most efficient disconnection is at the acyl-oxygen bond. Two primary forward pathways exist:

-

Acyl Chloride Route (Standard): Reaction of 3-methoxyphenol with pivaloyl chloride.

-

Carbodiimide Route (Steglich): Coupling of 3-methoxyphenol with pivalic acid using DCC/DMAP.

Part 2: The Gold Standard Protocol (Acyl Chloride Method)

For industrial and research scalability, the reaction of 3-methoxyphenol with pivaloyl chloride in the presence of a mild base is the preferred methodology due to high atom economy and simplified purification.

Reaction Mechanism

The reaction proceeds via a nucleophilic addition-elimination mechanism. The base (Triethylamine) serves a dual role: it deprotonates the phenol to increase nucleophilicity and scavenges the HCl byproduct to drive equilibrium.

Figure 1: Mechanistic pathway for the base-mediated esterification of 3-methoxyphenol.

Detailed Experimental Protocol

Scale: 10 mmol | Yield: >90% | Time: 3–4 Hours

Reagents:

-

3-Methoxyphenol (1.24 g, 10.0 mmol)

-

Pivaloyl Chloride (1.32 g, 11.0 mmol, 1.1 equiv)

-

Triethylamine (Et₃N) (1.52 g, 15.0 mmol, 1.5 equiv)

-

Dichloromethane (DCM) (anhydrous, 20 mL)

-

DMAP (4-Dimethylaminopyridine) (0.1 equiv, optional catalyst)

Step-by-Step Methodology:

-

Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with nitrogen or argon to ensure an inert atmosphere.

-

Solvation: Add 3-methoxyphenol and anhydrous DCM. Cool the solution to 0°C using an ice-water bath.[1]

-

Base Addition: Add Triethylamine (Et₃N) dropwise. If using DMAP (to accelerate sluggish reactions), add it at this stage.

-

Acylation: Add Pivaloyl Chloride dropwise via syringe over 10 minutes. Critical: The reaction is exothermic; maintain temperature <5°C during addition to prevent side reactions.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (23°C). Stir for 3 hours.

-

Monitoring: Check progress via TLC (Eluent: 10% Ethyl Acetate in Hexanes). The starting phenol (lower R_f) should disappear.

-

Quench & Workup:

-

Purification: The crude oil is often pure enough (>95%). If necessary, purify via flash column chromatography (SiO₂, 0→10% EtOAc/Hexanes).

Part 3: Alternative Methodology (Steglich Esterification)

While the acyl chloride route is standard, the Steglich esterification is valuable when generating the acyl chloride is difficult or when using labile isotopic labels.

Protocol Summary:

-

Reagents: 3-Methoxyphenol, Pivalic Acid, DCC (Dicyclohexylcarbodiimide), DMAP.

-

Solvent: DCM or Acetonitrile.

-

Key Advantage: Mild conditions (Room Temperature), neutral pH.

-

Key Disadvantage: Formation of dicyclohexylurea (DCU) byproduct, which can be difficult to remove completely.

Part 4: Application in C–H Functionalization

The primary utility of 3-methoxyphenyl pivalate lies in its ability to act as a substrate for transition-metal-catalyzed C–H activation. The pivalate group serves as a Directing Group (DG) .

Regioselectivity Challenges

The 3-methoxy substituent introduces a regioselectivity challenge. The pivalate directs metal insertion ortho to itself. However, the meta-methoxy group exerts steric and electronic influence.

-

Site A (C2): Sterically crowded (between Pivalate and Methoxy).

-

Site B (C6): Sterically accessible; electronically activated.

Research indicates that Rh(III) and Ir(III) catalysts typically favor insertion at the less hindered C6 position , utilizing the pivalate oxygen for coordination.

Figure 2: Workflow for Rh(III)-catalyzed C-H activation using the pivalate directing group.

Part 5: Analytical Data & Troubleshooting

Expected Analytical Data

| Property | Value / Description |

| Physical State | Colorless oil or low-melting solid |

| Molecular Weight | 208.26 g/mol |

| ¹H NMR (CDCl₃) | δ 7.25 (t, 1H), 6.78 (d, 1H), 6.65 (d, 1H), 6.60 (s, 1H) [Ar-H]; 3.79 (s, 3H) [-OMe]; 1.35 (s, 9H) [t-Bu] |

| ¹³C NMR | Carbonyl (~177 ppm), Aromatic carbons, Methoxy (~55 ppm), t-Bu (~27 ppm) |

Troubleshooting Guide

-

Issue: Low Yield.

-

Cause: Hydrolysis of pivaloyl chloride before reaction.

-

Fix: Ensure reagents are fresh; distill pivaloyl chloride if it appears yellow/cloudy.

-

-

Issue: Incomplete Reaction.

-

Cause: Steric hindrance of the tert-butyl group.

-

Fix: Add 10 mol% DMAP as a nucleophilic catalyst to form the reactive N-acylpyridinium intermediate.

-

-

Issue: Impurity (Pivalic Anhydride).

-

Cause: Excess acid chloride reacting with moisture.

-

Fix: Strict anhydrous conditions; wash organic layer thoroughly with NaHCO₃.

-

References

-

Organic Syntheses Procedure for Aryl Pival

- Context: General procedure for the preparation of sterically hindered esters using pivaloyl chloride.

- Source: Organic Syntheses, Coll. Vol. 5, p.8 (1973); Vol. 43, p.55 (1963).

-

URL:[Link]

-

Steglich Esterific

-

Pivalate as a Directing Group in C-H Activ

- Context: Application of 3-methoxyphenyl pivalate in Rh(III)

- Source:Chemical Reviews (2010). "Catalytic C-H Functionalization by Metal Carbenoid and Nitrenoid Insertion."

-

URL:[Link]

-

Synthesis of Lignin Model Compounds (Methoxy-substituted Pival

Sources

Technical Application Note: High-Efficiency Synthesis of (3-Methoxyphenyl) 2,2-dimethylpropanoate

Abstract & Strategic Rationale

The synthesis of (3-Methoxyphenyl) 2,2-dimethylpropanoate (also known as 3-methoxyphenyl pivalate) represents a classic challenge in organic synthesis: the esterification of a phenol with a sterically hindered acyl group. Unlike simple acetates, the tert-butyl group of the pivaloyl moiety creates significant steric bulk, retarding nucleophilic attack at the carbonyl carbon.

Standard Fischer esterification (carboxylic acid + alcohol + acid catalyst) is often inefficient for pivalates due to the equilibrium position and slow kinetics. Therefore, this protocol utilizes an Acyl Chloride Activation Strategy enhanced by Nucleophilic Catalysis (DMAP) . This approach ensures quantitative conversion, high atom economy, and simplified purification.

Key Chemical Transformation

-

Substrate: 3-Methoxyphenol (Resorcinol monomethyl ether)

-

Reagent: Pivaloyl Chloride (Trimethylacetyl chloride)

-

Catalyst: 4-Dimethylaminopyridine (DMAP)

-

Base: Triethylamine (Et

N) or Pyridine

Reaction Mechanism & Thermodynamics

The reaction proceeds via a Nucleophilic Acyl Substitution mechanism. The inclusion of DMAP is critical; it reacts with pivaloyl chloride to form a highly electrophilic N-acylpyridinium ion intermediate. This intermediate is more reactive toward the phenol nucleophile than the acid chloride itself and suffers less from steric shielding.

Mechanistic Pathway (Graphviz)

Figure 1: Catalytic cycle showing the activation of pivaloyl chloride by DMAP to overcome steric hindrance.

Experimental Protocol

Materials & Equipment

| Reagent / Material | Role | CAS No.[1] | Equiv. | Notes |

| 3-Methoxyphenol | Substrate | 150-19-6 | 1.0 | Hygroscopic; dry if necessary. |

| Pivaloyl Chloride | Acylating Agent | 3282-30-2 | 1.2 | Corrosive, lachrymator. |

| Triethylamine (TEA) | Base (Scavenger) | 121-44-8 | 1.5 | Removes HCl byproduct. |

| DMAP | Catalyst | 1122-58-3 | 0.05 | Hyper-nucleophile. |

| Dichloromethane (DCM) | Solvent | 75-09-2 | - | Anhydrous preferred. |

Step-by-Step Methodology

Pre-requisite: Flame-dry all glassware and maintain an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis of the acid chloride.

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with N

. -

Solubilization: Charge the flask with 3-Methoxyphenol (10.0 mmol) and DMAP (0.5 mmol). Add anhydrous DCM (50 mL).

-

Base Addition: Add Triethylamine (15.0 mmol) to the stirring solution. Cool the mixture to 0 °C using an ice/water bath.

-

Acylation: Dilute Pivaloyl Chloride (12.0 mmol) in a small volume of DCM (10 mL). Add this solution dropwise via the addition funnel over 15–20 minutes.

-

Critical Control Point: Maintain temperature < 5 °C to minimize side reactions.

-

-

Reaction: Once addition is complete, allow the reaction to warm to Room Temperature (20–25 °C) . Stir for 3–5 hours.

-

Monitoring: Check reaction progress via TLC (See Section 4).[2]

-

-

Quench: Quench the reaction by adding Water (20 mL) and stirring vigorously for 10 minutes to hydrolyze excess acid chloride.

Workup & Purification

-

Separation: Transfer mixture to a separatory funnel. Separate the organic (DCM) layer.

-

Acid Wash: Wash the organic layer with 1M HCl (2 x 20 mL).

-

Purpose: Protonates and removes unreacted TEA, DMAP, and Pyridine.

-

-

Base Wash: Wash with Saturated NaHCO

(2 x 20 mL).-

Purpose: Removes any hydrolyzed pivalic acid and unreacted phenol traces.

-

-

Drying: Wash with Brine (saturated NaCl), then dry over anhydrous MgSO

or Na -

Isolation: Filter off the drying agent and concentrate the filtrate in vacuo (Rotary Evaporator) to yield the crude oil.

-

Purification: If necessary, purify via flash column chromatography (SiO

; Hexanes:Ethyl Acetate 9:1).

Process Control & Validation

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis of 3-methoxyphenyl pivalate.

Analytical Data (Self-Validation)

To confirm the identity of the product, compare spectral data against these expected values. The disappearance of the broad phenolic -OH stretch in IR and the shift of the aromatic protons in NMR are key indicators.

| Technique | Parameter | Expected Value / Observation | Interpretation |

| TLC | R | ~0.60 (Hexanes:EtOAc 8:2) | Product is less polar than starting phenol (R |

| 1H NMR | Singlet, 9H | Tert-butyl group (Pivalate). Diagnostic signal. | |

| 1H NMR | Singlet, 3H | Methoxy group (-OCH | |

| 1H NMR | Multiplet, 4H | Aromatic protons . Pattern changes from phenol. | |

| IR Spec | ~1750 cm | Ester C=O stretch . (Phenol O-H at 3300 cm |

Note on Stability: Pivalate esters are exceptionally stable to hydrolysis compared to acetates due to the steric bulk of the tert-butyl group. This makes them excellent protecting groups but requires harsh conditions (e.g., LiAlH

Troubleshooting & Safety

Common Failure Modes

-

Low Yield: Usually caused by moisture in the solvent/atmosphere hydrolyzing the Pivaloyl Chloride before it reacts. Solution: Ensure anhydrous DCM and N

line. -

Incomplete Reaction: Steric hindrance may require longer reaction times or reflux in DCM if RT is insufficient.

-

Emulsions: During workup, the density of DCM is close to water. Solution: Add more DCM or Brine to improve phase separation.

Safety Hazards (MSDS Summary)

-

Pivaloyl Chloride: Highly corrosive, causes severe skin burns and eye damage. Toxic if inhaled. Handle only in a fume hood.

-

3-Methoxyphenol: Skin irritant.

-

DCM: Suspected carcinogen; volatile.

References

-

Steglich Esterification Context: Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angew. Chem. Int. Ed.1978 , 17, 522-524. Link

-

Acyl Chloride Protocol: "Preparation of Esters from Acid Chlorides." Organic Chemistry Portal. Link

-

DMAP Catalysis Mechanism: Höfle, G.; Steglich, W.; Vorbrüggen, H. "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angew. Chem. Int. Ed. Engl.1978 , 17, 569. Link

-

Product Data (Analogous): National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." Link

Sources

Precision Engineering of C–O Bonds: Nickel-Catalyzed Suzuki-Miyaura Coupling of 3-Methoxyphenyl Pivalate

Topic: Nickel-catalyzed cross-coupling reactions of 3-methoxyphenyl pivalate Content Type: Detailed Application Note and Protocol

Executive Summary

This application note details the protocol for the nickel-catalyzed Suzuki-Miyaura cross-coupling of 3-methoxyphenyl pivalate . Unlike traditional cross-couplings that rely on aryl halides, this methodology leverages the activation of the inert C–O bond in phenol derivatives. The use of pivalates offers a strategic advantage in drug discovery: phenols are ubiquitous, naturally occurring, and easily protected as pivalates, which are robust to many reaction conditions yet reactive under specific nickel catalysis. This guide provides a self-validating protocol for transforming 3-methoxyphenyl pivalate into biaryl scaffolds, a core motif in medicinal chemistry.

Introduction: The Strategic Value of C–O Activation

Phenols are among the most common feedstocks in organic synthesis. However, the C–O bond in phenols and their esters is classically considered inert compared to C–Halogen bonds. Nickel catalysis has revolutionized this paradigm by enabling the oxidative addition of low-valent Ni species into the C–O bond of aryl esters (pivalates, carbamates, sulfamates).

Why 3-Methoxyphenyl Pivalate?

-

Electronic Model: The meta-methoxy group serves as an excellent electronic probe. It activates the aromatic ring via resonance but exerts an inductive withdrawing effect, making it a representative substrate for testing catalyst sensitivity to electronic perturbation.

-

Orthogonality: Pivalates are stable to standard Pd-catalyzed conditions, allowing for sequential cross-coupling strategies (e.g., Suzuki coupling of an aryl bromide first, followed by Ni-catalyzed activation of the pivalate).

-

Atom Economy: Pivalic acid is the only byproduct, which is easily removed.

Mechanistic Insight

The reaction proceeds via a Ni(0)/Ni(II) catalytic cycle. Unlike palladium, which typically requires aryl halides, nickel's nucleophilicity allows it to insert into the strong C–O bond (approx. 110 kcal/mol).

The Catalytic Cycle[1][2][3]

-

Ligand Exchange: The precatalyst (e.g., Ni(cod)₂ or NiCl₂(PCy₃)₂) generates the active mono- or bis-ligated Ni(0) species, typically stabilized by an electron-rich phosphine like tricyclohexylphosphine (PCy₃).

-

Oxidative Addition (OA): The rate-determining step involves the insertion of Ni(0) into the C–O bond of the pivalate. The pivalate anion acts as the leaving group, forming an Aryl-Ni(II)-Pivalate complex.

-

Transmetalation (TM): The arylboronic acid, activated by a base (e.g., K₃PO₄), transfers the aryl group to the nickel center, displacing the pivalate ligand.

-

Reductive Elimination (RE): The two aryl groups couple, releasing the biaryl product and regenerating the active Ni(0) catalyst.

Figure 1: Catalytic cycle for the Ni-catalyzed Suzuki-Miyaura coupling of aryl pivalates. The critical step is the oxidative addition into the C–O bond.

Experimental Protocol

This protocol describes the coupling of 3-methoxyphenyl pivalate with phenylboronic acid to yield 3-methoxybiphenyl .

Reagents and Materials[1][2][4][5][6][7][8][9][10][11]

-

Substrate: 3-Methoxyphenyl pivalate (1.0 equiv)

-

Coupling Partner: Phenylboronic acid (1.5 equiv)

-

Precatalyst: NiCl₂(PCy₃)₂ (5 mol%) [Note: Air-stable alternative to Ni(cod)₂]

-

Ligand: PCy₃ (10 mol%) [Optional additional ligand to ensure stability]

-

Base: K₃PO₄ (4.5 equiv, anhydrous, finely ground)

-

Solvent: Toluene (anhydrous) or 2-Me-THF (Green alternative)

-

Internal Standard: Dodecane (optional, for GC monitoring)

Substrate Preparation (If not commercial)

If 3-methoxyphenyl pivalate is not in stock, synthesize it rapidly:

-

Dissolve 3-methoxyphenol (10 mmol) in CH₂Cl₂ (20 mL).

-

Add Et₃N (12 mmol) and DMAP (0.1 mmol).

-

Cool to 0°C and add pivaloyl chloride (11 mmol) dropwise.

-

Stir at RT for 2h. Wash with water/brine, dry (MgSO₄), and concentrate. Yield is typically >95%.

Coupling Reaction Procedure

Step 1: Glovebox/Schlenk Setup Charge a flame-dried reaction vial (equipped with a magnetic stir bar) with:

-

NiCl₂(PCy₃)₂ (17 mg, 0.025 mmol, 5 mol%)

-

Phenylboronic acid (91 mg, 0.75 mmol, 1.5 equiv)

-

K₃PO₄ (477 mg, 2.25 mmol, 4.5 equiv)

-

PCy₃ (14 mg, 0.05 mmol, 10 mol%) – Recommended to sustain catalyst life.

Step 2: Substrate Addition

-

Add 3-methoxyphenyl pivalate (103 mg, 0.50 mmol, 1.0 equiv).

-

Seal the vial with a septum cap.

Step 3: Solvent Addition

-

Evacuate and backfill with Argon (3 cycles).

-

Inject anhydrous Toluene (2.0 mL) via syringe.

Step 4: Reaction

-

Place the vial in a pre-heated aluminum block at 100 °C .

-

Stir vigorously (800-1000 rpm) for 12–24 hours. The reaction mixture will typically turn from yellow/orange to a dark brown suspension.

Step 5: Workup

-

Dilute with EtOAc (10 mL) and filter through a short pad of silica gel or Celite to remove inorganic salts and nickel residues.

-

Concentrate the filtrate under reduced pressure.

-

Purify via flash column chromatography (Hexanes/EtOAc gradient).

Figure 2: Experimental workflow for the batch coupling reaction.

Optimization & Data Analysis

The following table summarizes the impact of reaction parameters on the yield of 3-methoxybiphenyl. This data helps in troubleshooting low yields.

| Parameter | Variation | Outcome (Yield %) | Insight |

| Standard | NiCl₂(PCy₃)₂ / K₃PO₄ / Toluene / 100°C | 88-95% | Robust standard condition. |

| Catalyst | Ni(cod)₂ + PCy₃ | 92% | Excellent, but requires glovebox. |

| Ligand | PPh₃ | <10% | Too electron-poor; fails OA step. |

| Ligand | dppf | 30-40% | Bite angle issues; less effective for simple pivalates. |

| Base | Na₂CO₃ | <5% | Too weak for Ni transmetalation. |

| Base | NaOMe | 75% | Effective, but risk of ester hydrolysis. |

| Solvent | THF | 60% | Lower boiling point limits kinetics. |

| Solvent | 2-Me-THF | 85% | Excellent green solvent alternative. |

Troubleshooting Tips:

-

Low Conversion: Usually due to catalyst deactivation by oxidation. Ensure solvents are rigorously degassed. Add extra PCy₃ (10 mol%) to stabilize the Ni(0) species.

-

Hydrolysis: If the pivalate hydrolyzes to the phenol (3-methoxyphenol), the base is likely too strong or wet. Switch to anhydrous K₃PO₄ and ensure the system is dry.

-

Homocoupling: If biphenyl (Ph-Ph) is observed, reduce the amount of boronic acid or lower the temperature slightly.

Scope and Versatility

While this protocol focuses on Suzuki coupling, the 3-methoxyphenyl pivalate substrate is versatile:

-

Kumada Coupling: Use ArMgBr with Ni(cod)₂/PCy₃ for room temperature couplings (avoiding base).

-

Amination: Use Ni(cod)₂/SIPr (NHC ligand) + NaOtBu to couple with morpholine or anilines.

-

Reduction: Use Ni/PCy₃ + Silane to reduce the C–O bond, effectively removing the phenol handle (deoxygenation).

Safety and Handling

-

Nickel Toxicity: Nickel compounds are classified as carcinogens and sensitizers. Handle all nickel salts in a fume hood or glovebox.

-

Phosphines: PCy₃ is air-sensitive and pyrophoric in large quantities. Store under inert atmosphere.

-

Waste: Segregate heavy metal waste.

References

-

Garg, N. K., et al. (2011). "Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds."[3][4] Chemical Reviews. Link

-

Chatani, N., et al. (2008). "Nickel-Catalyzed Suzuki-Miyaura Coupling of Aryl Pivalates." Journal of the American Chemical Society. Link

-

Watson, M. P., et al. (2014). "Enantiospecific, Nickel-Catalyzed Cross-Couplings of Allylic Pivalates and Arylboroxines." Organic Letters. Link

-

Lipshutz, B. H., et al. (2013). "Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents." Organic Letters. Link

-

Li, C. J., et al. (2020). "Transformations of Less-Activated Phenols and Phenol Derivatives via C–O Cleavage." Chemical Reviews. Link

Sources

Application Note & Protocols: Site-Selective Catalytic C-H Functionalization of (3-Methoxyphenyl) 2,2-dimethylpropanoate

Abstract

This technical guide provides a detailed exploration of the catalytic C-H functionalization of (3-methoxyphenyl) 2,2-dimethylpropanoate, a substrate of significant interest in the synthesis of complex organic molecules. The presence of a methoxy group and a pivaloate ester presents a unique challenge and opportunity for achieving high site-selectivity. This document elucidates the underlying mechanistic principles, focusing on palladium and ruthenium-catalyzed transformations, which leverage the pivaloate moiety as a robust directing group. We offer field-proven, step-by-step protocols for both ortho-olefination and ortho-arylation, explaining the causality behind the selection of catalysts, ligands, and reaction conditions. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the power of C-H activation for efficient and precise molecular construction.

Introduction: The Strategic Value of Anisole C-H Functionalization

The direct conversion of carbon-hydrogen (C-H) bonds into new carbon-carbon (C-C) or carbon-heteroatom (C-X) bonds represents a paradigm shift in synthetic chemistry.[1][2] This approach circumvents the need for pre-functionalized starting materials, such as aryl halides or organometallics, leading to more atom-economical and step-efficient synthetic routes.[3] Anisole derivatives, ubiquitous in natural products and pharmaceuticals, are prime candidates for such transformations.

The substrate, (3-methoxyphenyl) 2,2-dimethylpropanoate, offers a compelling case study in regioselectivity control. It features two key functionalities:

-

A Methoxy Group (-OCH₃): An electron-donating group that activates the aromatic ring towards electrophilic substitution, primarily at the ortho (C2, C6) and para (C4) positions.

-

A Pivaloate Group (-OPiv): The carbonyl oxygen of the ester can act as a Lewis basic site, coordinating to a transition metal center. This coordination serves as an "anchor," positioning the catalyst in close proximity to the ortho C-H bonds at the C2 and C6 positions. This process is the cornerstone of directing group-assisted C-H activation.[4]

The interplay between the electronic influence of the methoxy group and the directing capability of the pivaloate group makes achieving predictable site-selectivity a critical challenge. This guide focuses on methodologies that successfully exploit the pivaloate as the primary directing element to achieve functionalization at the sterically accessible C2 and C6 positions.

Mechanistic Principles: Directing the Reaction

The success of site-selective C-H functionalization hinges on understanding the catalytic cycle. For substrates like (3-methoxyphenyl) 2,2-dimethylpropanoate, palladium and ruthenium complexes are particularly effective.

The Concerted Metalation-Deprotonation (CMD) Pathway

A predominant mechanism, especially in palladium catalysis, is the Concerted Metalation-Deprotonation (CMD) pathway.[5] This process is considered an elegant and efficient way to cleave C-H bonds.[5] The directing group is essential, as it forms a conformationally rigid cyclic pre-transition state that brings the targeted C-H bond into close proximity with the metal center.[2]

The key steps in a typical palladium-catalyzed C-H arylation cycle are:

-

Coordination: The pivaloate directing group on the anisole substrate coordinates to the Pd(II) center.

-

C-H Activation (CMD): A carboxylate ligand (often acetate or pivalate) on the palladium complex acts as an internal base, abstracting a proton from the ortho C-H bond. This occurs in a concerted fashion with the formation of the C-Pd bond, resulting in a five-membered palladacycle intermediate.[5][6]

-

Oxidative Addition: The aryl halide (Ar-X) coupling partner oxidatively adds to the Pd(II) center, forming a Pd(IV) intermediate.

-

Reductive Elimination: The newly formed aryl group and the palladated arene couple, reductively eliminating from the palladium center to form the C-C bond of the biaryl product and regenerating a Pd(II) species, which can re-enter the catalytic cycle.

Figure 1: Generalized catalytic cycle for Pd-catalyzed C-H arylation via a CMD mechanism.

Ruthenium-Catalyzed Pathways

Ruthenium catalysts are also highly effective, particularly for C-H arylations.[7] While the overall transformation is similar, the precise mechanism can differ. Ru-catalyzed C-H arylations directed by a carboxylic acid group have been well-studied.[8][9] These reactions often proceed through an initial cyclometalation, similar to the CMD process, followed by reaction with the electrophile.[8] Stoichiometric studies have shown that an added ligand is often required not for the C-H activation step itself, but for the subsequent reaction with the electrophile.[8][9][10]

Application Protocols

The following protocols are designed as robust starting points for the C-H functionalization of (3-methoxyphenyl) 2,2-dimethylpropanoate. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 1: Palladium-Catalyzed ortho-Olefination

This protocol achieves the coupling of an acrylate ester at the C2/C6 position, a valuable transformation for introducing vinyl functionality. The methodology is adapted from established procedures for the C-H olefination of anisole derivatives.[11]

Materials and Equipment:

-

(3-Methoxyphenyl) 2,2-dimethylpropanoate

-

Ethyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Silver(I) acetate (AgOAc)

-

Potassium persulfate (K₂S₂O₈)

-

1,2-Dichloroethane (DCE), anhydrous

-

Schlenk tube or sealed reaction vial

-

Magnetic stirrer and hotplate

-

Standard glassware for workup and purification

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add (3-methoxyphenyl) 2,2-dimethylpropanoate (0.2 mmol, 1.0 equiv).

-

Add palladium(II) acetate (4.5 mg, 0.02 mmol, 10 mol%), silver(I) acetate (33.4 mg, 0.2 mmol, 1.0 equiv), and potassium persulfate (108.1 mg, 0.4 mmol, 2.0 equiv).

-

Add anhydrous 1,2-dichloroethane (2.0 mL).

-

Add ethyl acrylate (43 µL, 0.4 mmol, 2.0 equiv) to the mixture via syringe.

-

Seal the tube tightly and place the reaction mixture in a preheated oil bath at 80 °C.

-

Stir the reaction for 16-24 hours. Monitor reaction progress by TLC or GC-MS if desired.

-

Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite® to remove insoluble salts.

-

Wash the filter cake with additional ethyl acetate (2 x 5 mL).

-

Combine the organic filtrates and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired ortho-olefinated product.

Causality and Experimental Insights:

-

Catalyst: Pd(OAc)₂ is a common and effective Pd(II) precursor for C-H activation.

-

Oxidant System: A combination of AgOAc and K₂S₂O₈ is used. The silver salt can facilitate the C-H activation step, while the persulfate acts as the terminal oxidant to regenerate the active Pd(II) catalyst.

-

Solvent: DCE is a suitable solvent that provides good solubility for the reactants and is stable at the reaction temperature.

-

Selectivity: The pivaloate directing group is the primary controller of regioselectivity, favoring the formation of the five-membered palladacycle intermediate, thus leading to exclusive ortho-functionalization.

Figure 2: Experimental workflow for the Pd-catalyzed ortho-olefination protocol.

Protocol 2: Ruthenium-Catalyzed ortho-Arylation

This protocol describes the synthesis of a biaryl compound via C-H arylation with an aryl bromide, leveraging a ruthenium catalyst. This method is particularly useful for its tolerance of various functional groups on the aryl halide coupling partner.[8][9]

Materials and Equipment:

-

(3-Methoxyphenyl) 2,2-dimethylpropanoate

-

Aryl bromide (e.g., 4-bromotoluene)

-

[Ru(p-cymene)Cl₂]₂ dimer

-

Tricyclohexylphosphine (PCy₃)

-

Cesium carbonate (Cs₂CO₃)

-

Toluene, anhydrous

-

Schlenk tube or sealed reaction vial

-

Magnetic stirrer and hotplate

-

Standard glassware for workup and purification

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add [Ru(p-cymene)Cl₂]₂ (6.1 mg, 0.01 mmol, 5 mol%).

-

Add tricyclohexylphosphine (11.2 mg, 0.04 mmol, 20 mol%).

-

Add (3-methoxyphenyl) 2,2-dimethylpropanoate (0.2 mmol, 1.0 equiv), the aryl bromide (0.3 mmol, 1.5 equiv), and cesium carbonate (195.5 mg, 0.6 mmol, 3.0 equiv).

-

Add anhydrous toluene (1.0 mL).

-

Seal the tube tightly and place the reaction mixture in a preheated oil bath at 120 °C.

-

Stir the reaction vigorously for 24 hours.

-

After cooling to room temperature, dilute the mixture with water (5 mL) and extract with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired ortho-arylated product.

Causality and Experimental Insights:

-

Catalyst System: The combination of [Ru(p-cymene)Cl₂]₂ and a bulky, electron-rich phosphine ligand like PCy₃ forms the active catalytic species. The ligand is crucial for promoting the reaction with the aryl halide electrophile.[8][9]

-

Base: Cs₂CO₃ is a strong inorganic base necessary for the C-H activation/deprotonation step. For heteroaryl substrates, it has been shown to suppress dimerization side reactions more effectively than other bases like K₂CO₃.[9]

-

Temperature: Higher temperatures are often required for Ru-catalyzed C-H activation compared to some Pd systems.

-

Selectivity: As with the palladium protocol, the pivaloate directing group ensures high selectivity for the ortho-position.

Data Summary and Comparison

| Parameter | Protocol 1: ortho-Olefination | Protocol 2: ortho-Arylation |

| Reaction Type | C-H Olefination | C-H Arylation |

| Catalyst System | Pd(OAc)₂ | [Ru(p-cymene)Cl₂]₂ / PCy₃ |

| Coupling Partner | Acrylate Esters | Aryl Halides (Bromides, Iodides) |

| Key Additives | AgOAc (Co-catalyst), K₂S₂O₈ (Oxidant) | Cs₂CO₃ (Base) |

| Typical Temp. | 80 °C | 120 °C |

| Selectivity | High for ortho-position | High for ortho-position |

| Key Advantage | Milder conditions | Broad aryl halide scope |

Conclusion

The catalytic C-H functionalization of (3-methoxyphenyl) 2,2-dimethylpropanoate is a powerful strategy for the regioselective synthesis of complex aromatic compounds. By leveraging the pivaloate ester as a robust directing group, both palladium and ruthenium-based catalytic systems can effectively target the otherwise challenging C-H bonds at the C2 and C6 positions. The protocols provided herein offer reliable and reproducible methods for achieving high-value ortho-olefination and ortho-arylation transformations. A thorough understanding of the underlying mechanistic principles allows researchers to rationally select conditions and troubleshoot reactions, further expanding the synthetic utility of C-H activation chemistry.

References

-

Huang, L., & Weix, D. J. (2016). Ruthenium-Catalyzed C–H Arylation of Diverse Aryl Carboxylic Acids with Aryl and Heteroaryl Halides. Organic Letters, 18(20), 5432–5435. [Link][8][9][10]

-

Pascual-Escudero, B., et al. (2018). Tuning Reactivity and Site Selectivity of Simple Arenes in C–H Activation: Ortho-Arylation of Anisoles via Arene–Metal π-Complexation. Journal of the American Chemical Society, 140(35), 11094–11099. [Link][12]

-

Lee, S. Y., & Hartwig, J. F. (2016). Palladium-Catalyzed, Site-Selective Direct Allylation of Aryl C–H Bonds by Silver-Mediated C–H Activation: A Synthetic and Mechanistic Investigation. Journal of the American Chemical Society, 138(46), 15278–15284. [Link][13]

-

Lee, S. Y., & Hartwig, J. F. (2016). Palladium-Catalyzed, Site-Selective Direct Allylation of Aryl C-H Bonds by Silver-Mediated C-H Activation: A Synthetic and Mechanistic Investigation. PubMed, PMID: 27797512. [Link][14]

-

Pérez-Gómez, A., et al. (2021). S,O‐Ligand‐Promoted Pd‐Catalyzed C−H Olefination of Anisole Derivatives. Chemistry – A European Journal, 27(43), 11093-11097. [Link][11]

-

Thirunavukkarasu, K., et al. (2019). Recent Advances in C–H Bond Functionalization with Ruthenium-Based Catalysts. Molecules, 24(1), 133. [Link][7]

-

Næsborg, L., et al. (2018). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Molecules, 23(7), 1739. [Link][15]

-

Kim, J., & Lee, E. (2020). The site-selectivity and mechanism of Pd-catalyzed C(sp2)–H arylation of simple arenes. Chemical Communications, 56(86), 13096-13106. [Link][5]

-

Thirunavukkarasu, K., et al. (2019). Ruthenium(II)-catalysed C-H arylation of arene with aryl bromide directed by quinazoline. ResearchGate. [Link][16]

-

Kim, J., et al. (2017). Ligand-Promoted Direct C–H Arylation of Simple Arenes: Evidence for a Cooperative Bimetallic Mechanism. ACS Catalysis, 7(4), 2535–2540. [Link][6]

-

Weix Research Group. (n.d.). Ruthenium-Catalyzed C-H Arylation of Diverse Aryl Carboxylic Acids with Aryl and Heteroaryl Halides. University of Wisconsin–Madison. [Link][10]

-

Cera, G., et al. (2019). para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis. Journal of the American Chemical Society, 141(15), 6429–6437. [Link][17]

-

Huang, L., & Weix, D. J. (2016). Ruthenium-Catalyzed C–H Arylation of Diverse Aryl Carboxylic Acids with Aryl and Heteroaryl Halides. Organic Letters, 18(20), 5432-5435. [Link][9]

-

Zhang, Y., et al. (2022). Origin of norbornene-mediated selective meta-C–H arylation of anisole derivatives overcoming the “ortho constraint” in Pd/S,O-ligand catalysis. Organic Chemistry Frontiers, 9(16), 4363-4371. [Link][18]

-

Sukowski, V., et al. (2022). S,O-Ligand Promoted meta-C-H Arylation of Anisole Derivatives via Palladium/Norbornene Catalysis. Angewandte Chemie International Edition, 61(31), e202201750. [Link][19]

-

Sukowski, V., et al. (2022). S,O-Ligand Promoted meta-C–H Arylation of Anisole Derivatives via Palladium/Norbornene Catalysis. ChemRxiv. [Link][20]

-

Maji, A., & Dattagupta, T. (2017). Rhodium-Catalyzed meta-C-H Functionalization of Arenes. Angewandte Chemie International Edition, 56(19), 5272-5276. [Link][21]

-

Gini, A., et al. (2018). Rhodium-catalyzed C–H functionalization of heteroarenes using indoleBX hypervalent iodine reagents. Beilstein Journal of Organic Chemistry, 14, 1198–1205. [Link][22]

-

Das, S., et al. (2022). Decoding Directing Groups and Their Pivotal Role in C−H Activation. Chemistry – An Asian Journal, 17(17), e202200548. [Link][1]

-

Topczewski, J. J., & Sanford, M. S. (2015). Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. ACS Central Science, 1(3), 148–155. [Link][4]

-

Chen, B., et al. (2017). Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. Accounts of Chemical Research, 50(12), 3056–3066. [Link][23]

-

Synform. (2022). meta-C–H Arylation of Anisole Derivatives. Thieme Chemistry. [Link][24]

-

Gandeepan, P., et al. (2022). Directing group assisted rhodium catalyzed meta-C–H alkynylation of arenes. Chemical Science, 13(32), 9427-9433. [Link][25]

-

Wang, C., et al. (2012). Rhodium(III)-Catalyzed CÀH Activation of Arenes Using a Versatile and Removable Triazene Directing Group. Angewandte Chemie International Edition, 51(29), 7242-7246. [Link][3]

-

Shang, R., & Ilies, L. (2017). Arene C–H functionalisation using a removable/modifiable or a traceless directing group strategy. Chemical Society Reviews, 46(14), 4237-4249. [Link][2]

Sources

- 1. researchgate.net [researchgate.net]

- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 3. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 4. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The site-selectivity and mechanism of Pd-catalyzed C(sp 2 )–H arylation of simple arenes - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05414C [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Recent Advances in C–H Bond Functionalization with Ruthenium-Based Catalysts [mdpi.com]

- 8. Ruthenium-Catalyzed C–H Arylation of Diverse Aryl Carboxylic Acids with Aryl and Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Ruthenium-Catalyzed C-H Arylation of Diverse Aryl Carboxylic Acids with Aryl and Heteroaryl Halides – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Palladium-Catalyzed, Site-Selective Direct Allylation of Aryl C–H Bonds by Silver-Mediated C–H Activation: A Synthetic and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Palladium-Catalyzed, Site-Selective Direct Allylation of Aryl C-H Bonds by Silver-Mediated C-H Activation: A Synthetic and Mechanistic Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Origin of norbornene-mediated selective meta-C–H arylation of anisole derivatives overcoming the “ortho constraint” in Pd/S,O-ligand catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 19. S,O-Ligand Promoted meta-C-H Arylation of Anisole Derivatives via Palladium/Norbornene Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. chemrxiv.org [chemrxiv.org]

- 21. Rhodium-Catalyzed meta-C-H Functionalization of Arenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. BJOC - Rhodium-catalyzed C–H functionalization of heteroarenes using indoleBX hypervalent iodine reagents [beilstein-journals.org]

- 23. Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. meta-C–H Arylation of Anisole Derivatives - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 25. Directing group assisted rhodium catalyzed meta-C–H alkynylation of arenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Scalable Preparation of Aryl Pivalate Esters

Abstract

Aryl pivalate esters are pivotal intermediates in modern organic synthesis, serving dual roles as robust protecting groups for phenols and as reactive partners in transition-metal-catalyzed cross-coupling reactions. Their stability and unique reactivity profile make them indispensable in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors. However, transitioning their synthesis from laboratory-scale to industrial production presents significant challenges related to safety, cost, efficiency, and waste management. This guide provides a comprehensive overview of scalable preparation methods for aryl pivalate esters, offering detailed protocols, mechanistic insights, and a critical evaluation of each method's suitability for large-scale applications. We will explore classical methodologies like the Schotten-Baumann and Steglich esterifications, analyze their scalability limitations, and introduce modern catalytic and process-intensified approaches, such as flow chemistry, designed to overcome these hurdles.

The Strategic Importance of Aryl Pivalates in Synthesis

The tert-butylcarbonyl (pivaloyl) group imparts significant steric hindrance, rendering the resulting aryl pivalate ester exceptionally stable to a wide range of reaction conditions, including those involving strong nucleophiles and bases. This stability makes it an excellent choice for protecting the hydroxyl group of phenols during multi-step syntheses.

Beyond its protective role, the pivalate group has emerged as a competent leaving group in various nickel- and palladium-catalyzed cross-coupling reactions.[1][2][3] This allows for the direct functionalization of the C–O bond, providing a powerful alternative to traditional methods that rely on aryl halides or triflates. The development of one-pot acylation/cross-coupling sequences further highlights the synthetic utility of this functional group.[1][2] The efficient and scalable synthesis of the aryl pivalate precursor is therefore a critical first step for leveraging its full potential.

Foundational Synthesis Techniques: A Scalability Assessment

Two classical methods form the bedrock of aryl pivalate synthesis: the Schotten-Baumann reaction and the Steglich esterification. While effective at the bench scale, their translation to large-scale production requires careful consideration of their intrinsic limitations.

The Schotten-Baumann Reaction

This method involves the acylation of a phenol with pivaloyl chloride under biphasic, aqueous alkaline conditions.[4][5][6] The base, typically sodium hydroxide, serves to deprotonate the phenol, generating the more nucleophilic phenoxide, and to neutralize the HCl byproduct.[4][7]

The reaction's success hinges on the principle of phase separation. The phenoxide anion resides predominantly in the aqueous phase, while the pivaloyl chloride is in the organic phase. The reaction is believed to occur at the interface of the two layers. The key is that the rate of acylation of the phenoxide must be significantly faster than the rate of hydrolysis of the highly reactive pivaloyl chloride by water.

-

Mass Transfer: In large reactors, inefficient mixing can lead to a low interfacial surface area, slowing the reaction and favoring the competing hydrolysis of pivaloyl chloride.[8]

-

Exothermicity: The reaction is highly exothermic. Inadequate heat dissipation on a large scale can lead to temperature spikes, accelerating byproduct formation and posing a safety risk.[8]

-

Pivaloyl Chloride Hazards: Pivaloyl chloride is a corrosive, flammable, and water-reactive substance.[9][10][11][12] Handling large quantities requires specialized equipment and stringent safety protocols to prevent accidental release and exposure.[9][11]

The Steglich Esterification

This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid (pivalic acid) for reaction with the phenol.[13] A nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), is crucial for efficient ester formation.[14][15]

DCC activates the pivalic acid by forming a highly reactive O-acylisourea intermediate.[14] DMAP, being a superior nucleophile to the phenol, intercepts this intermediate to form an N-acylpyridinium salt. This new intermediate is a highly efficient acyl transfer agent that is readily attacked by the phenol to form the desired ester, regenerating the DMAP catalyst. This catalytic cycle is critical because it outcompetes a slower, non-productive side reaction where the O-acylisourea rearranges to a stable N-acylurea.[14]

-

Reagent Cost: Carbodiimides like DCC and its water-soluble analogue EDC are significantly more expensive than pivaloyl chloride and NaOH, making the process less economical at scale.

-

Byproduct Removal: The reaction generates a stoichiometric amount of dicyclohexylurea (DCU) byproduct, which is a solid with limited solubility in many organic solvents.[13] Its removal via filtration can be cumbersome and inefficient in large-scale reactors, often leading to product losses.

-

Atom Economy: The high molecular weight of the coupling agents and the generation of a large amount of urea byproduct result in poor atom economy.

Modern & Process-Intensified Methodologies

To address the shortcomings of classical methods, modern approaches focus on alternative reagents and process intensification technologies like continuous flow chemistry.

Catalytic Acylation with Pivalic Anhydride

Using pivalic anhydride as the acylating agent in place of pivaloyl chloride offers a safer, less corrosive alternative. While less reactive, its efficacy can be dramatically improved with the use of catalysts.

-

Lewis Acids: Bismuth(III) triflate (Bi(OTf)₃) has been shown to catalyze the acylation of alcohols with anhydrides under mild conditions.[16]

-

Brønsted Acids: Inexpensive phosphoric acid (H₃PO₄) can also effectively catalyze the acylation, proceeding through a proposed diacylated mixed anhydride active species.[16]

This approach avoids the hazards of pivaloyl chloride and the problematic urea byproducts of the Steglich reaction, making it an attractive option for scale-up, provided the cost of the anhydride and catalyst is acceptable.

Continuous Flow Chemistry

Flow chemistry offers a transformative solution to the primary challenges of the Schotten-Baumann reaction.[17][18] By pumping the aqueous and organic phases through a small-diameter tube or microreactor, several key advantages are realized:

-

Superior Mass & Heat Transfer: The high surface-area-to-volume ratio in flow reactors ensures efficient mixing and instantaneous heat dissipation, preventing hotspots and minimizing the hydrolysis of pivaloyl chloride.[8][17]

-

Enhanced Safety: The small reactor volume means that only a minimal amount of hazardous material is reacting at any given time, significantly reducing the risk associated with handling large quantities of pivaloyl chloride.[17]

-

Scalability: Production is scaled by simply running the reactor for longer periods ("scaling out") rather than increasing the reactor size ("scaling up"), which bypasses many traditional scale-up challenges.

Recent studies have successfully used Bayesian optimization in flow systems to rapidly identify optimal conditions for Schotten-Baumann reactions, maximizing yield while minimizing waste.[8]

Comparative Analysis of Scalable Methods

| Method | Reagents | Key Advantages | Scalability Limitations & Hazards | Waste Profile |

| Schotten-Baumann (Batch) | Phenol, Pivaloyl Chloride, NaOH | Low-cost reagents; Simple procedure | Poor mass/heat transfer; Exothermic; Pivaloyl chloride is corrosive & flammable[9][10][11]; Hydrolysis byproduct | High, aqueous waste stream (NaCl, excess base) |

| Schotten-Baumann (Flow) | Phenol, Pivaloyl Chloride, NaOH | Excellent process control; High safety; Suppresses side reactions[8] | Requires specialized flow equipment | High, aqueous waste stream (NaCl, excess base) |

| Steglich Esterification | Phenol, Pivalic Acid, DCC/EDC, DMAP | Very mild conditions; Tolerates sensitive substrates[13][19] | High reagent cost; Solid byproduct (DCU) is difficult to remove[13]; Poor atom economy | High, solid urea byproduct |

| Catalytic Acylation | Phenol, Pivalic Anhydride, Catalyst | Avoids corrosive reagents and urea byproducts; Safer process | Higher cost of pivalic anhydride; Catalyst cost and removal | Moderate, byproduct is pivalic acid (recyclable) |

Detailed Experimental Protocols

Safety Preamble: All operations involving pivaloyl chloride must be conducted in a well-ventilated fume hood.[9] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[9][11] All glassware must be thoroughly dried to prevent violent reaction with pivaloyl chloride.

Protocol 1: Scalable Batch Schotten-Baumann Acylation

This protocol is designed for a 1.0 mole scale synthesis.

-

Equipment: 5 L, 4-necked round-bottom flask equipped with an overhead mechanical stirrer, a thermocouple, a 250 mL pressure-equalizing dropping funnel, and a nitrogen inlet.

-

Reagents:

-

Phenol (1.0 mol, 94.1 g)

-

Sodium Hydroxide (1.2 mol, 48.0 g)

-

Pivaloyl Chloride (1.1 mol, 132.6 g, 135.3 mL)

-

Toluene (2 L)

-

Deionized Water (1 L)

-

-

Procedure:

-

Charge the flask with the phenol, toluene (1 L), and deionized water (1 L).

-

Begin vigorous stirring (e.g., 300-400 RPM) to create an emulsion.

-

Slowly add the sodium hydroxide pellets. An exotherm will be observed. Allow the mixture to cool to room temperature.

-

Charge the dropping funnel with pivaloyl chloride.

-

Cool the reaction mixture to 0-5 °C using an ice-water bath.

-

Add the pivaloyl chloride dropwise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. Caution: The reaction is highly exothermic.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-6 hours or until TLC/HPLC analysis shows complete consumption of the starting phenol.

-

Stop stirring and allow the layers to separate. Drain the lower aqueous layer.

-

Wash the organic layer sequentially with 1 M HCl (500 mL), saturated NaHCO₃ solution (500 mL), and brine (500 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude aryl pivalate, which can be purified by distillation or recrystallization.

-

Protocol 2: Catalytic Acylation with Pivalic Anhydride

This protocol is based on the use of a mild Brønsted acid catalyst.[16]

-

Equipment: 2 L, 3-necked round-bottom flask with a magnetic stirrer, thermocouple, and reflux condenser under a nitrogen atmosphere.

-

Reagents:

-

Phenol (0.5 mol, 47.1 g)

-

Pivalic Anhydride (0.6 mol, 111.7 g, 121.4 mL)

-

Phosphoric Acid (85%, 0.025 mol, 1.7 mL)

-

Toluene (1 L)

-

-

Procedure:

-

Charge the flask with the phenol, pivalic anhydride, and toluene.

-

Begin stirring and add the phosphoric acid catalyst.

-

Heat the mixture to 80-90 °C and maintain for 8-12 hours. Monitor the reaction progress by TLC or HPLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the reaction mixture with saturated NaHCO₃ solution (2 x 500 mL) to neutralize the acid catalyst and remove excess pivalic anhydride/pivalic acid.

-

Wash with brine (500 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting aryl pivalate by vacuum distillation or recrystallization.

-

Conclusion and Future Outlook

The scalable synthesis of aryl pivalate esters requires a careful balance of cost, safety, and efficiency. While the classical Schotten-Baumann reaction remains a workhorse due to its low-cost reagents, its scalability is hampered by safety and process control issues that are elegantly solved by transitioning to continuous flow manufacturing. For processes where the use of pivaloyl chloride is undesirable, catalytic acylation with pivalic anhydride presents a viable and safer, albeit potentially more expensive, alternative. The Steglich esterification, while valuable for preparing small quantities of sensitive compounds, is generally unsuitable for large-scale production due to high costs and significant waste generation.

Future developments will likely focus on expanding the library of efficient, recyclable catalysts for anhydride-based acylations and further integrating flow chemistry with real-time analytics to create fully automated and optimized production systems. These advancements will ensure that the supply of these critical synthetic intermediates can safely and economically meet the growing demands of the chemical and pharmaceutical industries.

References

-

Synthesis of sensitive aryl and heteroaryl zinc pivalates via selective - ResearchGate. Available at: [Link]

-

Safety First: Handling Pivaloyl Chloride in Industrial Settings. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Surprising pivalates - GalChimia. Available at: [Link]

-

Preparation of Solid Organozinc Pivalates and their Reaction in Pd-Catalyzed Cross-Couplings - Organic Syntheses. Available at: [Link]

-

Isolation, Structure, and Reactivity of an Arylnickel(II) Pivalate Complex in Catalytic C–H/C–O Biaryl Coupling | Journal of the American Chemical Society. Available at: [Link]

-

Organozinc pivalates for cobalt-catalyzed difluoroalkylarylation of alkenes - PMC - NIH. Available at: [Link]

-

Preparation of aryl‐ and heteroarylzinc pivalates using the turbo‐Grignard i‐PrMgCl ⋅ LiCl. - ResearchGate. Available at: [Link]

-

Palladium-Catalyzed, Site-Selective Direct Allylation of Aryl C-H Bonds by Silver-Mediated C-H Activation: A Synthetic and Mechanistic Investigation | The Hartwig Group. Available at: [Link]

-

Preparation of Solid Organozinc Pivalates and their Reaction in Pd-Catalyzed Cross-Couplings. Organic Syntheses. Available at: [Link]

-

Cross-coupling reactions of aryl pivalates with boronic acids. - Semantic Scholar. Available at: [Link]

-

Pivalic Acid Esters, Pivalates - Organic Chemistry Portal. Available at: [Link]

-

pivaloyl chloride - Sdfine. Available at: [Link]

-

Cobalt-catalyzed acylation-reactions of (hetero)arylzinc pivalates with thiopyridyl ester derivatives - PMC. Available at: [Link]

-

Mechanochemical Pd-Catalyzed Cross-Coupling of Arylhalides and Organozinc Pivalates. PubMed. Available at: [Link]

-

Cross-coupling reactions of aryl pivalates with boronic acids - PubMed. Available at: [Link]

-

Steglich esterification - Wikipedia. Available at: [Link]

-

PIVALOYL CHLORIDE EXTRA PURE - Loba Chemie. Available at: [Link]

-

Development of an Air-Stable Nickel Precatalyst for the Amination of Aryl Chlorides, Sulfamates, Mesylates, and Triflates | Organic Letters - ACS Publications. Available at: [Link]

-

Nickel-catalyzed cross-couplings of benzylic pivalates with arylboroxines: stereospecific formation of diarylalkanes and triarylmethanes. | Semantic Scholar. Available at: [Link]

-

Integrated continuous‐flow/batch protocol for ortho ‐selective alkynylation of (hetero)aryl tosylates - ResearchGate. Available at: [Link]

-

Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Royal Society of Chemistry. Available at: [Link]

-

Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. MDPI. Available at: [Link]

-

Acid to Ester - Common Conditions. Organic Chemistry Data. Available at: [Link]

-

Steglich Esterification - Organic Chemistry Portal. Available at: [Link]

-

Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC. Available at: [Link]

-

Cobalt-catalyzed acylation-reactions of (hetero)arylzinc pivalates with thiopyridyl ester derivatives - RSC Publishing. Available at: [Link]

-

Schotten–Baumann reaction - Grokipedia. Available at: [Link]

-

Continuous Flow Chemistry for Scalable Drug Synthesis - AZoLifeSciences. Available at: [Link]

-

Schotten-Baumann Reaction - Lokey Lab Protocols - Wikidot. Available at: [Link]

-

Salt-stabilized alkylzinc pivalates: versatile reagents for cobalt-catalyzed selective 1,2-dialkylation - PMC. Available at: [Link]

-

Chemistry Schotten Baumann Reaction - SATHEE. Available at: [Link]

-

Schotten-Baumann Reaction. Cambridge University Press. Available at: [Link]

-

(PDF) Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - ResearchGate. Available at: [Link]

-

Flow Chemistry Organic Synthesis – FloWorks - CSIRO Research. Available at: [Link]

-

Cross-coupling of aryl pivalate esters and sulfonates with different... - ResearchGate. Available at: [Link]

Sources

- 1. Surprising pivalates - GalChimia [galchimia.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Cross-coupling reactions of aryl pivalates with boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]

- 6. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 8. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 9. nbinno.com [nbinno.com]

- 10. atamankimya.com [atamankimya.com]

- 11. echemi.com [echemi.com]

- 12. lobachemie.com [lobachemie.com]

- 13. Steglich esterification - Wikipedia [en.wikipedia.org]

- 14. Steglich Esterification [organic-chemistry.org]

- 15. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pivalic Acid Esters, Pivalates [organic-chemistry.org]

- 17. Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective [mdpi.com]

- 18. azolifesciences.com [azolifesciences.com]

- 19. Acid to Ester - Common Conditions [commonorganicchemistry.com]

Improving yield of (3-Methoxyphenyl) 2,2-dimethylpropanoate synthesis

Technical Support Guide: Synthesis of (3-Methoxyphenyl) 2,2-dimethylpropanoate

Executive Summary: The Steric Challenge

You are attempting to synthesize (3-Methoxyphenyl) 2,2-dimethylpropanoate (also known as 3-methoxyphenyl pivalate).

The Core Problem: This reaction is chemically deceptive. While 3-methoxyphenol is a competent nucleophile (pKa ~9.65), the electrophile (pivaloyl source) possesses a tert-butyl group adjacent to the carbonyl. This creates significant steric hindrance , raising the activation energy for the nucleophilic attack. Standard Schotten-Baumann conditions often result in stalled conversion or low yields because the kinetics of the direct attack are too slow compared to competitive hydrolysis.

The Solution: Success relies on nucleophilic catalysis (specifically DMAP) to bypass the steric barrier via a highly reactive acyl-pyridinium intermediate.

Primary Protocol: The Acid Chloride Route (Gold Standard)

This method is recommended for scale-up (>1g) and typically offers the highest yields (90-98%) if moisture is rigorously excluded.

Reagents & Stoichiometry

| Component | Role | Equiv. | Notes |

| 3-Methoxyphenol | Limiting Reagent | 1.0 | Dry thoroughly; water kills the electrophile. |

| Pivaloyl Chloride | Electrophile | 1.2 - 1.5 | Excess required to account for trace hydrolysis. |

| Triethylamine (Et₃N) | Base (Acid Scavenger) | 1.5 - 2.0 | Scavenges HCl generated during reaction. |

| DMAP | Nucleophilic Catalyst | 0.05 - 0.1 | CRITICAL. Do not omit. |